molecular formula C10H7N2O3- B2504598 2-(2-Cyanoacetamido)benzoic acid CAS No. 87613-40-9

2-(2-Cyanoacetamido)benzoic acid

Cat. No.: B2504598
CAS No.: 87613-40-9
M. Wt: 203.17 g/mol
InChI Key: LNMDMNGHWPNZBO-UHFFFAOYSA-M
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Description

2-(2-Cyanoacetamido)benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, featuring a cyanoacetamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoacetamido)benzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions are likely employed to optimize yield and purity.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoacetamido)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamido groups. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The exact molecular pathways and targets depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

CAS No.

87613-40-9

Molecular Formula

C10H7N2O3-

Molecular Weight

203.17 g/mol

IUPAC Name

2-[(2-cyanoacetyl)amino]benzoate

InChI

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-1

InChI Key

LNMDMNGHWPNZBO-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CC#N

solubility

not available

Origin of Product

United States

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